molecular formula C11H15Cl3N2 B13015255 (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride

(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride

Cat. No.: B13015255
M. Wt: 281.6 g/mol
InChI Key: NFMAPYYACRWGDZ-PPHPATTJSA-N
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Description

(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines.

Scientific Research Applications

(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine
  • ®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine
  • 1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine

Uniqueness

(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C11H15Cl3N2

Molecular Weight

281.6 g/mol

IUPAC Name

(3S)-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-9-2-1-8(11(13)5-9)6-15-4-3-10(14)7-15;/h1-2,5,10H,3-4,6-7,14H2;1H/t10-;/m0./s1

InChI Key

NFMAPYYACRWGDZ-PPHPATTJSA-N

Isomeric SMILES

C1CN(C[C@H]1N)CC2=C(C=C(C=C2)Cl)Cl.Cl

Canonical SMILES

C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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